2-Oxa-6-azaspiro[3.3]heptane oxalate
Overview
Description
2-Oxa-6-azaspiro[3.3]heptane oxalate is a spirocyclic compound that has garnered interest in the fields of pharmaceutical and chemical synthesis. This compound is known for its unique three-dimensional structure, which makes it a valuable intermediate in the synthesis of various drug candidates and other chemical entities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[3.3]heptane oxalate typically involves the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions. This reaction yields the N-tosylated spiro compound, which is then deprotected using magnesium turnings in methanol. The final step involves treating the deprotected intermediate with oxalic acid to obtain the oxalate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the removal of magnesium salts and the potential presence of partially hydrated oxalic acid, which complicates the determination of the actual content of the oxalate product .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-6-azaspiro[3.3]heptane oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxetane derivatives.
Reduction: Reduction reactions can yield simpler spirocyclic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol, ethanol, and dichloromethane .
Major Products
Major products formed from these reactions include various oxetane-fused benzimidazoles and other spirocyclic derivatives, which are valuable in medicinal chemistry .
Scientific Research Applications
2-Oxa-6-azaspiro[3.3]heptane oxalate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex spirocyclic compounds.
Biology: The compound is used in the design of biologically active molecules.
Medicine: It is a structural surrogate for morpholine in drug candidates, enhancing the pharmacokinetic properties of the drugs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxa-6-azaspiro[3.3]heptane oxalate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Oxa-6-azaspiro[3.3]heptane oxalate include:
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- 8-Oxa-3-azabicyclo[3.2.1]octane
- 2,2-Dimethylmorpholine
Uniqueness
What sets this compound apart from these similar compounds is its specific three-dimensional spirocyclic structure, which provides unique steric and electronic properties. These properties make it a valuable intermediate in the synthesis of complex molecules with potential biological activity .
Properties
IUPAC Name |
2-oxa-6-azaspiro[3.3]heptane;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.C2H2O4/c1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUVDKDABFOPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)COC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693397 | |
Record name | Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159599-99-1 | |
Record name | Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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